molecular formula C17H16N4O4 B2957919 4-(4-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-13-5

4-(4-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2957919
CAS RN: 861206-13-5
M. Wt: 340.339
InChI Key: HPMOJNNDNMXDFZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a nitrobenzyl group, and a 1,2,4-triazolone ring. These functional groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the nitro group could potentially make the compound electron-deficient, which could affect its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the nitro group could potentially be reduced to an amine, and the methoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Research

Compounds with the 1,2,4-triazole moiety are known for their pharmacological significance. They have been utilized in the development of medicinal scaffolds demonstrating activities such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer . The presence of the 4-methoxyphenyl and nitrobenzyl groups may further modulate the biological activity, making this compound a candidate for drug discovery and development.

Safety and Hazards

Without specific data, it’s hard to say for certain, but many nitro-containing compounds are potentially explosive and should be handled with care. Additionally, the compound could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

Given the potential biological activity of compounds containing a 1,2,4-triazolone ring, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals . Further studies would be needed to explore this potential.

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-12-18-19(11-13-3-5-15(6-4-13)21(23)24)17(22)20(12)14-7-9-16(25-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMOJNNDNMXDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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